6-Methoxy-2-methoxycarbonylquinoline
Overview
Description
6-Methoxy-2-methoxycarbonylquinoline: is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of methoxy and methoxycarbonyl groups in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methoxycarbonylquinoline typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 6-methoxyquinoline.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Methoxy-2-methoxycarbonylquinoline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of 6-methoxy-2-methylquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Methoxy-2-methoxycarbonylquinoline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the interactions of quinoline derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: Quinoline derivatives, including this compound, have shown potential in medicinal chemistry for the development of new therapeutic agents. They are investigated for their antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require stable aromatic structures.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methoxycarbonylquinoline involves its interaction with specific molecular targets. The methoxy and methoxycarbonyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Methoxyquinoline: Lacks the methoxycarbonyl group, making it less versatile in certain chemical reactions.
2-Methoxycarbonylquinoline: Lacks the methoxy group, which can affect its reactivity and interaction with biological targets.
Quinoline: The parent compound, which lacks both the methoxy and methoxycarbonyl groups.
Uniqueness: 6-Methoxy-2-methoxycarbonylquinoline is unique due to the presence of both methoxy and methoxycarbonyl groups. This dual functionality allows for a wider range of chemical reactions and interactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
methyl 6-methoxyquinoline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-9-4-6-10-8(7-9)3-5-11(13-10)12(14)16-2/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYBUSRBBJVAED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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